molecular formula C7H14O3 B6146416 (3-ethoxyoxolan-3-yl)methanol CAS No. 1936626-20-8

(3-ethoxyoxolan-3-yl)methanol

Cat. No.: B6146416
CAS No.: 1936626-20-8
M. Wt: 146.2
InChI Key:
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Description

(3-Ethoxyoxolan-3-yl)methanol is an organic compound with the molecular formula C7H14O3. It is characterized by the presence of an oxolane ring substituted with an ethoxy group and a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxyoxolan-3-yl)methanol typically involves the reaction of ethylene oxide with an appropriate alcohol under acidic or basic conditions. One common method is the ring-opening reaction of ethylene oxide with ethanol in the presence of a catalyst such as sulfuric acid or sodium hydroxide. The reaction proceeds as follows:

C2H4O+C2H5OHC7H14O3\text{C}_2\text{H}_4\text{O} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_7\text{H}_14\text{O}_3 C2​H4​O+C2​H5​OH→C7​H1​4O3​

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where ethylene oxide and ethanol are reacted in a controlled environment to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyoxolan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The ethoxy group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde.

    Reduction: Formation of ethoxyethanol or ethane.

    Substitution: Formation of various substituted oxolanes depending on the reagents used.

Scientific Research Applications

(3-Ethoxyoxolan-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-ethoxyoxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyoxolan-3-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (3-Propoxyoxolan-3-yl)methanol: Similar structure but with a propoxy group instead of an ethoxy group.

    (3-Butoxyoxolan-3-yl)methanol: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

(3-Ethoxyoxolan-3-yl)methanol is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-ethoxyoxolan-3-yl)methanol involves the conversion of ethyl glycidyl ether to the desired product through a series of reactions.", "Starting Materials": [ "Ethyl glycidyl ether", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Water" ], "Reaction": [ "Ethyl glycidyl ether is reacted with sodium borohydride in methanol to form 3-ethoxy-1-propanol.", "3-ethoxy-1-propanol is then reacted with hydrochloric acid to form 3-ethoxyoxirane.", "3-ethoxyoxirane is then reacted with sodium hydroxide to form (3-ethoxyoxolan-3-yl)ethanol.", "Finally, (3-ethoxyoxolan-3-yl)ethanol is reacted with acetic anhydride and sodium acetate in water to form (3-ethoxyoxolan-3-yl)methanol." ] }

CAS No.

1936626-20-8

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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